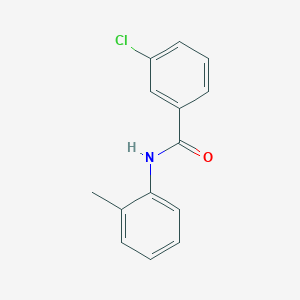

3-chloro-N-(2-methylphenyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Modern Medicinal Chemistry and Chemical Biology

The benzamide scaffold is of paramount importance in medicinal chemistry and chemical biology due to its wide spectrum of pharmacological activities. wits.ac.zawalshmedicalmedia.com Benzamide derivatives are integral to the development of drugs targeting a diverse array of conditions, including cancer, inflammation, microbial infections, and cardiovascular diseases. wits.ac.zaresearchgate.net Their biological significance stems from the amide group's ability to act as a stable, rigid linker that can participate in hydrogen bonding, a crucial interaction for binding to biological targets like enzymes and receptors. nih.gov

In academic research, benzamide derivatives are widely explored as enzyme inhibitors. For example, they have been investigated as inhibitors of cyclooxygenase-2 (COX-2) for anti-inflammatory applications, as well as carbonic anhydrase and cholinesterase inhibitors in the context of neurological disorders like Alzheimer's disease. walshmedicalmedia.comresearchgate.net Furthermore, the benzamide core is a key feature in poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents that interfere with DNA repair mechanisms in tumor cells. acs.org Beyond medicine, these scaffolds are used as intermediates in the synthesis of dyes and plastics and serve as valuable molecular probes in chemical biology to elucidate complex biological pathways. nih.gov

Overview of "3-chloro-N-(2-methylphenyl)benzamide" within the Benzamide Class

Within the vast family of benzamides, "this compound" (CAS No. 92290-62-5) serves as a representative N-substituted aryl benzamide. sigmaaldrich.com Its structure features a benzamide core with two specific substitutions that modulate its properties: a chlorine atom at the 3-position of the benzoyl ring and a methyl group at the 2-position (ortho-position) of the N-phenyl ring. The chloro-substituent, being an electron-withdrawing group, and the sterically influential ortho-methyl group can significantly impact the molecule's conformation and electronic distribution.

While not a widely known end-product or drug itself, this compound is recognized in chemical literature and commerce primarily as a synthetic intermediate or a building block for more complex molecules. sigmaaldrich.com Its structure is analogous to scaffolds found in compounds developed as receptor agonists or enzyme inhibitors, making it a valuable precursor in discovery chemistry. nih.gov Academic and industrial researchers utilize such compounds to systematically explore structure-activity relationships (SAR) in the quest for new bioactive agents.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 92290-62-5 | sigmaaldrich.com |

| Molecular Formula | C₁₄H₁₂ClNO | sigmaaldrich.com |

| Molecular Weight | 245.711 g/mol | sigmaaldrich.com |

| Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)Cl | N/A |

| Structure | A benzamide with a chlorine on the meta-position of the benzoyl group and a methyl group on the ortho-position of the N-phenyl group. | N/A |

Historical Context of Research on Analogous N-Aryl Benzamides

The history of research on N-aryl benzamides is deeply intertwined with the evolution of organic synthesis. For decades, the formation of the crucial amide bond, particularly with an aryl amine, presented significant challenges. mdpi.comsyr.edu Traditional methods often required harsh conditions or the pre-activation of carboxylic acids, limiting their scope and efficiency. acs.org

A major historical breakthrough was the development of transition-metal-catalyzed cross-coupling reactions. The palladium-catalyzed Buchwald-Hartwig amination, emerging in the late 20th century, revolutionized the synthesis of N-aryl amides. nih.gov Extensive research focused on developing sophisticated catalyst systems, particularly those using bidentate phosphine (B1218219) ligands, which improved reaction rates and broadened the scope to include a wider variety of aryl halides and amides. nih.gov This development enabled the rapid and efficient synthesis of large libraries of N-aryl benzamide derivatives, accelerating drug discovery programs. nih.gov More recently, research has continued to refine these synthetic routes, with rhodium-catalyzed C-H functionalization and other novel methods emerging to create N-aryl benzamides through even more direct and atom-economical pathways. nih.govacs.org

Current Research Trajectories and Academic Relevance of Benzamide Derivatives

The academic relevance of benzamide derivatives remains exceptionally high, with research continually uncovering new applications. A significant trajectory is the development of multi-target inhibitors, where a single benzamide-based molecule is designed to interact with multiple biological targets to achieve a synergistic therapeutic effect. For instance, N-aryl mercaptoacetamides, which are structurally related to benzamides, are being developed as dual inhibitors of bacterial metallo-β-lactamases and virulence factors to combat antibiotic resistance.

Current research is also heavily focused on neurodegenerative diseases. Scientists are actively synthesizing and evaluating novel benzamide derivatives as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease. researchgate.net Other areas of intense investigation include:

Oncology: The design of benzamide-based molecules that can selectively target cancer-related proteins continues to be a major focus.

Infectious Diseases: Researchers are exploring benzamides as potential agents against HIV, by designing them to inhibit the reverse transcriptase enzyme. wits.ac.za

Inflammatory Disorders: Analogues such as aryl aminopyrazole benzamides are being studied as selective glucocorticoid receptor agonists, offering a potential alternative to traditional steroids. nih.gov

Synthetic Methodology: The academic community continues to pursue novel, more sustainable, and efficient methods for synthesizing aryl amides, reflecting the enduring importance of this structural class in chemistry. acs.orgmdpi.com

This sustained and diverse research effort underscores the benzamide scaffold's versatility and its central role in addressing contemporary scientific and medical challenges.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-5-2-3-8-13(10)16-14(17)11-6-4-7-12(15)9-11/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIALLYSTXROMIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro N 2 Methylphenyl Benzamide and Its Analogues

Established Synthetic Pathways for N-Substituted Benzamides

The formation of the amide bond is one of the most fundamental and frequently performed reactions. Over the years, a number of reliable methods have been established for the synthesis of N-substituted benzamides, with ongoing efforts to optimize these classic transformations for improved efficiency and yield.

The most traditional and widely used method for synthesizing N-substituted benzamides is the acylation of an amine with a carboxylic acid derivative, most commonly an acyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a robust and versatile approach. researchgate.netorientjchem.orggoogle.com The synthesis of 3-chloro-N-(2-methylphenyl)benzamide and its isomers can be readily achieved through this pathway. For instance, the preparation involves reacting the appropriate substituted aniline (B41778) (like 2-methylaniline) with a substituted benzoyl chloride (like 3-chlorobenzoyl chloride). researchgate.netresearchgate.netrsc.orgrsc.org

The Schotten-Baumann reaction typically utilizes a two-phase system of water and an organic solvent. google.com An aqueous base, such as sodium hydroxide, is added to neutralize the hydrochloric acid generated during the reaction. nih.gov This neutralization is crucial as it prevents the protonation of the unreacted amine, which would otherwise form a non-nucleophilic ammonium (B1175870) salt, thereby diminishing the yield. researchgate.net Pyridine can also be used as a base, and it is noted to sometimes convert acyl chlorides into more powerful acylating agents. nih.gov

Optimization of these classical methods often focuses on several factors:

Base Selection: The choice and slow addition of the base are critical to drive the reaction equilibrium towards the product. researchgate.net

Solvent System: The use of a biphasic system helps to separate the product in the organic phase from the inorganic byproducts in the aqueous phase, simplifying workup. google.com

Temperature Control: The acylation reaction is often exothermic, necessitating careful temperature management to avoid side reactions. mdpi.com

Beyond acyl chlorides, other activated carboxylic acid derivatives like anhydrides can also be used. orientjchem.org The general reactivity of starting materials allows for the synthesis of a wide array of benzamide (B126) analogues by varying the substituents on both the aniline and the benzoyl chloride components.

To efficiently generate libraries of compounds for biological screening or to synthesize complex molecules, chemists employ strategic approaches like convergent and divergent synthesis.

Divergent synthesis , in contrast, starts from a common core structure that is systematically elaborated through a series of reactions to create a diverse library of related compounds. nih.gov This "diversity-oriented synthesis" (DOS) is a powerful tool in medicinal chemistry for exploring structure-activity relationships. mdpi.commdpi.commdpi.com Key strategies in the divergent synthesis of benzamide analogues include:

Branching from a Common Intermediate: A central benzamide-containing scaffold can be subjected to various reaction conditions to yield different product families. For example, 2-(5-iodotriazolyl)benzamides can undergo intramolecular cyclization to form either triazole-fused quinazolinones (via N-attack in a copper-catalyzed Ullmann coupling) or triazole-fused benzoxazine (B1645224) imines (via O-attack using a base in a non-polar solvent), all from the same starting material. nih.gov

Regioselective Functionalization: Different catalysts can direct functionalization to different positions on the benzamide scaffold. In a diversity-oriented synthesis of benzanilides, a Ru(II) catalyst can direct hydroxylation to a sterically favored position, while a Pd(II) catalyst directs it to an electronically favored position, yielding different isomers from the same precursor. mdpi.com

Building Block Diversity: A library of N-substituted benzamides can be constructed by reacting a single carboxylic acid with a wide array of amines, or vice-versa. researchgate.netacs.orgrsc.org This combinatorial approach allows for the rapid generation of many analogues for screening.

These strategic approaches enable the efficient creation of both complex single targets and large, diverse libraries of benzamide derivatives for further investigation.

Development of Novel and Efficient Synthetic Routes

While classical methods are reliable, modern organic synthesis prioritizes efficiency, sustainability, and the development of novel transformations. Research into the synthesis of benzamides has focused on reducing reaction times, minimizing waste, and employing new catalytic systems.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields compared to conventional heating methods. semanticscholar.orgnih.gov

The synthesis of benzamide analogues and related heterocyclic structures has benefited significantly from this technology. acs.org In comparative studies, microwave-assisted methods consistently outperform traditional heating, showing benefits such as: nih.gov

Increased Reaction Rates: The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and efficient heating, significantly shortening reaction times. nih.gov

Higher Yields: The quick heating and short reaction times can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields. nih.gov

Improved Efficiency: The combination of faster reactions and better yields makes MAOS an attractive method for generating libraries of compounds.

| Compound | Conventional Method (Yield %) | Microwave Method (Yield %) | Reference |

|---|---|---|---|

| 2,4-diphenyl-benzoimidazo[1,2-a] pyrimidine | 69 | 85 | nih.gov |

| 2-phenyl-benzoimidazo[1,2-a] pyrimidine | 48 | 70 | nih.gov |

This approach has been successfully applied to the synthesis of various benzamide and benzimidazole (B57391) derivatives, demonstrating its broad utility. acs.orgnih.gov

In line with the principles of green chemistry, significant effort has been directed towards minimizing or eliminating the use of hazardous solvents in chemical synthesis. acs.org Solvent-free, or solid-state, reactions offer numerous advantages, including simplified workup procedures, reduced environmental impact, and lower costs.

Several solvent-free protocols have been developed for the synthesis of amides and related compounds:

Catalysis Under Solvent-Free Conditions: The reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst can produce amides efficiently without any solvent. Similarly, iodine-alumina has been used as a catalyst for the decomposition of benzoylthioureas into benzamides under solvent-free microwave irradiation.

Grindstone Chemistry: Some reactions can be initiated by simply grinding the solid reactants together, sometimes with a catalytic amount of an agent, completely avoiding the need for a solvent. acs.org

Economic and Environmental Benefits: These methods are economically attractive as they obviate the need for purchasing and disposing of solvents. By avoiding hazardous and toxic solvents, they represent a greener and more sustainable approach to chemical manufacturing. acs.org

The development of solvent-free methods is a key step towards making the synthesis of important molecules like this compound more environmentally benign.

Metal catalysis has revolutionized amide bond formation, providing alternative pathways that can proceed under milder conditions and with different substrate scopes compared to classical methods. Various metals have been shown to effectively catalyze the amidation of aryl compounds.

Copper-Catalyzed Reactions: Copper catalysts are widely used for C-N bond formation. The Goldberg amidation, for example, can couple aryl chlorides with amides. Copper catalysis is also effective for the amidation of arylboronic acids with nitriles, offering a complementary route to N-arylamides.

Gold-Catalyzed Reactions: Gold nanoparticles supported on materials like DNA have been shown to catalyze the synthesis of amides from alcohols and azides under an oxygen atmosphere, showcasing a novel oxidative amidation pathway.

Iridium and Ruthenium Catalysis: Iridium complexes can catalyze the N-monoalkylation of amides with alcohols. Ruthenium catalysts have been employed in the cyclization of N-substituted benzamides with allylic alcohols to form isoindolinone derivatives, demonstrating C-H activation and subsequent C-N bond formation.

| Catalyst/Metal System | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Copper (Cu₂O) | Goldberg Amidation | Aryl Chlorides, Amides | |

| Gold (Au/DNA) | Oxidative Amidation | Alcohols, Azides | |

| Iridium (NHC-Ir) | N-Alkylation | Amides, Alcohols | |

| Ruthenium ([{RuCl₂(p-cymene)}₂]) | Cyclization via C-H Activation | N-Substituted Benzamides, Allylic Alcohols |

These metal-catalyzed methods provide powerful and versatile tools for the synthesis of this compound and its analogues, often with high efficiency and functional group tolerance.

Synthesis of Structurally Modified this compound Analogues

The synthesis of analogues of this compound involves a variety of chemical strategies aimed at modifying its core structure to explore structure-activity relationships (SAR). These modifications typically focus on the two phenyl rings and the central amide linker, allowing for the systematic alteration of the compound's physicochemical and pharmacological properties.

Strategies for Introducing Substituents on Phenyl Rings

The introduction of new substituents onto the phenyl rings of the this compound scaffold is a key strategy for creating structural diversity. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile. Standard organic chemistry reactions are employed to achieve these substitutions.

Electrophilic Aromatic Substitution: This class of reactions is fundamental for adding functional groups to aromatic rings. The existing chloro- and methyl- substituents on the parent molecule, along with the amide group, direct the position of incoming electrophiles.

Activating and Deactivating Effects: The amide group's effect on the aromatic rings is complex. The nitrogen lone pair can donate electron density to the aniline ring, making it an ortho-, para- director, while the carbonyl group is electron-withdrawing. youtube.com The chloro- substituent on the benzoyl ring is an electron-withdrawing group, which deactivates the ring but also directs incoming electrophiles to the ortho and para positions. The methyl group on the aniline ring is an electron-donating and activating group.

Common Reactions:

Nitration: Introducing a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Adding a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introducing a sulfonic acid group (–SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Adding alkyl or acyl groups, though these reactions can be limited by the presence of deactivating groups. youtube.com

The specific regioisomer formed depends on the directing effects of the substituents already present on the phenyl rings. youtube.comscience.gov For instance, the introduction of an amino substituent at position 5 of a related 1,3,4-oxadiazole (B1194373) ring has been shown to produce compounds with significant biological activity. science.gov

Cross-Coupling Reactions: Modern cross-coupling reactions, often catalyzed by transition metals like palladium or copper, provide versatile methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions can be used to introduce a wide array of substituents that are not accessible through classical electrophilic substitution.

A study on the synthesis of N-aryl amides utilized an iron-mediated method starting from nitroarenes and acyl chlorides, yielding various substituted benzamides. rsc.org For example, N-(2-Chloro-5-methylphenyl)benzamide was synthesized with this method. rsc.org Another approach involves the rhodium-catalyzed amidation of substituted benzoic acids with isocyanates, which proceeds through C-H functionalization followed by decarboxylation to yield N-aryl benzamides. nih.gov

Table 1: Examples of Substituted Benzamide Analogues and Synthetic Notes

| Compound Name | Modification | Synthetic Method Reference |

|---|---|---|

| N-(p-Tolyl)benzamide | Methyl group on the N-phenyl ring | Iron-mediated coupling of nitrobenzene (B124822) and benzoyl chloride. rsc.org |

| 3-Methyl-N-phenylbenzamide | Methyl group at the 3-position of the benzoyl ring | Iron-mediated coupling of nitrobenzene and 3-methylbenzoyl chloride. rsc.org |

| N-(2-Chloro-5-methylphenyl)benzamide | Chlorine and methyl groups on the N-phenyl ring | Iron-mediated coupling of 2-chloro-5-methylnitrobenzene and benzoyl chloride. rsc.org |

Linker Modifications and Bioisosteric Replacements in Benzamide Scaffolds

Modifications to the central amide linker are crucial for altering the molecule's conformation, stability, and hydrogen bonding capabilities. This includes lengthening or functionalizing the linker and replacing the amide bond with bioisosteres. nih.govmdpi.com Bioisosteric replacement is a strategy in medicinal chemistry used to enhance desired properties of a compound without making significant changes to its chemical structure. researchgate.netresearchgate.net

Linker Functionalization: Introducing substituents on the linker can create new stereogenic centers and improve physicochemical properties. mdpi.com In a study on benzodioxane-benzamides, an additional hydroxyl group was introduced on the ethylenic linker between the two main moieties, leading to the generation of erythro and threo isomers which were evaluated individually. mdpi.com Another strategy involves incorporating a polyethylene (B3416737) glycol (PEG) group into the linker to improve stability and facilitate conjugation of hydrophobic payloads. researchgate.net

Bioisosteric Replacements for the Amide Bond: The amide bond can be replaced by various functional groups that mimic its size, shape, and electronic properties. drughunter.com This strategy can lead to compounds with improved metabolic stability and pharmacokinetic profiles.

Common amide bioisosteres include:

Heterocyclic Rings: Five-membered rings such as triazoles, oxadiazoles, imidazoles, and oxazoles are frequently used as amide surrogates. drughunter.comnih.gov The 1,4-disubstituted 1,2,3-triazole is a well-known isostere for the trans-amide bond. nih.gov

Thioamides and Selenoamides: Replacing the amide oxygen with sulfur or selenium can retain biological activity, suggesting the importance of the amide geometry. nih.gov

Other Replacements: Groups like ureas, carbamates, sulfonamides, esters, and trifluoroethylamines are also employed as amide bioisosteres. drughunter.comnih.govnih.gov

Table 2: Common Bioisosteric Replacements for the Amide Linker

| Bioisostere | Key Features | Reference |

|---|---|---|

| 1,2,3-Triazole | Mimics the trans-amide bond configuration, metabolically stable. | nih.gov |

| 1,2,4-Oxadiazole (B8745197) | Can improve metabolic stability. | nih.gov |

| Thioamide | Replaces carbonyl oxygen with sulfur, preserves amide geometry. | nih.gov |

| Urea | Introduces an additional N-H donor. | nih.gov |

| Trifluoroethylamine | The trifluoroethyl group mimics the carbonyl, enhances metabolic stability. | drughunter.com |

The synthesis of these analogues often requires multi-step procedures. For example, the preparation of inverse amide linker analogues can involve N-alkylation followed by amide coupling using reagents like EDCI and DMAP. nih.gov

Preparation of Labeled Benzamide Derivatives for Research Applications

For in vivo imaging and biodistribution studies, benzamide analogues can be labeled with radioisotopes. This allows for non-invasive tracking of the compound in biological systems.

The synthesis of radiolabeled benzamides involves incorporating a radionuclide such as Carbon-11 (¹¹C), Bromine-76 (⁷⁶Br), or Iodine-123/125 (¹²³I/¹²⁵I) into the molecule. google.com The position of the label is chosen carefully to ensure it does not significantly alter the compound's biological activity and remains stable in vivo.

For example, ¹¹C-labeling can be achieved by introducing a [¹¹C]methoxy group. google.com Radiobromination can be performed to introduce isotopes like ⁷⁶Br. google.com These radiolabeled compounds are crucial tools for evaluating the potential of benzamide derivatives as imaging agents for conditions such as solid tumors. google.com

Purification and Isolation Techniques for N-Aryl Benzamides

The purification and isolation of N-aryl benzamides are critical steps to ensure the final product is of high purity for subsequent analysis and testing. The choice of technique depends on the physical properties of the compound, such as its polarity, solubility, and volatility.

Chromatography: Column chromatography is a widely used technique for purifying crude reaction mixtures. mdpi.commdpi.com Silica gel is a common stationary phase, and the mobile phase (eluent) is typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate. mdpi.commdpi.com The ratio of the solvents is adjusted to achieve optimal separation of the desired product from impurities. mdpi.com

Recrystallization: This is often the preferred method for purifying solid compounds, especially when chromatography leads to yield loss. researchgate.net The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility. As the solution cools, the solubility decreases, and the pure compound crystallizes out, leaving impurities behind in the solvent. researchgate.net Common solvents for recrystallizing amides include ethanol (B145695), acetone, and acetonitrile. researchgate.net

Washing/Extraction: After synthesis, the reaction mixture is often subjected to a work-up procedure that involves washing with aqueous solutions to remove inorganic salts and other water-soluble impurities. This typically involves partitioning the product into an organic solvent, washing with water and brine, and then drying the organic layer over a drying agent like MgSO₄ before evaporating the solvent. mdpi.com

In many synthetic procedures, a combination of these techniques is used to achieve the desired level of purity. For instance, an initial purification might be done by extraction and washing, followed by column chromatography, and finally recrystallization to obtain highly pure crystals. mdpi.commdpi.com

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and structural features of 3-chloro-N-(2-methylphenyl)benzamide. While numerous studies confirm its characterization by standard spectroscopic methods, nih.govresearchgate.net detailed spectral data is often supplemented by analysis of closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for verifying the carbon-hydrogen framework of the molecule. Although specific spectra for this compound are not widely published, the expected chemical shifts can be inferred from data on analogous N-aryl benzamides. niscair.res.injournals.co.za

The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton. The aromatic protons on both the chlorobenzoyl and methylphenyl rings would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. niscair.res.injournals.co.za The proton of the amide (N-H) group is expected to produce a singlet signal, the chemical shift of which can be variable. niscair.res.in The methyl (CH₃) group protons on the aniline (B41778) ring would yield a characteristic singlet further upfield, generally around δ 2.5 ppm. niscair.res.in

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the amide group is expected to have a chemical shift in the range of 164-166 ppm. niscair.res.in The aromatic carbons would generate a series of signals between approximately 120 and 145 ppm, with their exact shifts influenced by the chloro and methyl substituents. niscair.res.injournals.co.za

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts

| Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| Amide (N-H) | Variable singlet | - |

| Aromatic (Ar-H) | 7.0 - 8.0 (multiplets) | 120 - 145 |

| Methyl (CH₃) | ~2.5 (singlet) | ~18 - 25 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. nih.govresearchgate.net The IR spectrum of a secondary amide like this compound is distinguished by several key absorption bands. ajol.info

A prominent, sharp absorption band corresponding to the N-H stretching vibration is typically observed in the region of 3300-3400 cm⁻¹. niscair.res.in The carbonyl (C=O) group, also known as the Amide I band, gives rise to a very strong absorption around 1650 cm⁻¹. niscair.res.inajol.info The Amide II band, which results from a combination of N-H in-plane bending and C-N stretching vibrations, appears near 1520-1590 cm⁻¹. niscair.res.inajol.info Other significant absorptions include those for aromatic C=C stretching and C-N stretching.

Table 2: Characteristic IR Absorption Bands for N-Aryl Benzamides

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3300 - 3400 |

| C-H Stretch | Aromatic | 3050 - 3100 |

| C=O Stretch (Amide I) | Carbonyl | ~1650 |

| N-H Bend / C-N Stretch (Amide II) | Amide | 1520 - 1590 |

| C-N Stretch | Amide | ~1310 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural integrity of a compound through analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. The molecular weight of this compound is 245.70 g/mol . nih.gov

Upon electron ionization, the primary fragmentation pathway for benzamides involves α-cleavage at the carbonyl group. This would lead to the formation of two principal fragment ions. One key fragment would be the 3-chlorobenzoyl cation, which would present as a characteristic pair of peaks at m/z 139 and 141, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). The other major fragment would correspond to the aminium radical cation derived from the 2-methylaniline portion of the molecule. The mass spectrum of the parent compound, benzanilide (B160483), shows a prominent benzoyl cation (m/z 105) and a phenyl cation (m/z 77), supporting this predicted fragmentation. nist.gov

X-ray Diffraction Studies on this compound and its Analogues

X-ray diffraction provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The solid-state structure of this compound was determined by single-crystal X-ray diffraction. nih.gov Colorless, rod-like single crystals suitable for analysis were obtained by the slow evaporation of an ethanol (B145695) solution. nih.gov The diffraction data were collected using an Oxford Diffraction Xcalibur Ruby Gemini diffractometer. nih.gov

The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. nih.gov The crystallographic data provide a precise model of the molecule's arrangement in the crystal lattice.

Table 3: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂ClNO |

| Formula Weight | 245.70 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1699 (5) |

| b (Å) | 4.9171 (2) |

| c (Å) | 21.4778 (8) |

| β (°) | 90.339 (3) |

| Volume (ų) | 1179.63 (8) |

| Z (molecules/unit cell) | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 293 |

| Final R-factor | R[F² > 2σ(F²)] = 0.036 |

Data sourced from Rodrigues et al. (2011). nih.gov

Analysis of Molecular Geometry and Conformational Preferences

The X-ray diffraction study provides a detailed picture of the molecule's conformation. nih.gov In the solid state, the amide linkage (-C-NH-C(O)-C-) adopts a conformation where the N-H and C=O bonds are oriented anti to each other. nih.gov

A key finding is the relative orientation of the substituents on the two aromatic rings. The meta-chloro atom on the benzoyl ring is positioned anti to the carbonyl oxygen atom. nih.gov Meanwhile, the ortho-methyl group on the aniline ring is positioned syn to the amide N-H bond. nih.gov This contrasts with the conformation of an analogue, 3-chloro-N-(3-methylphenyl)benzamide, where the two aromatic rings are twisted at a significant dihedral angle of 77.4°. nih.gov

For this compound, the two benzene (B151609) rings are nearly coplanar, with a very small dihedral angle of just 3.48° between them. nih.gov This planarity is a notable feature of its solid-state structure. The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which link adjacent molecules into infinite chains that propagate along the b-axis of the unit cell. nih.gov A similar near-coplanar arrangement is observed in 2-chloro-N-(2-methylphenyl)benzamide, where the dihedral angle between the rings is only 4.08°. researchgate.net

Computational and Theoretical Investigations of 3 Chloro N 2 Methylphenyl Benzamide

Quantum Chemical Calculations and Electronic Structure Analysis

The molecular structure of 3-chloro-N-(2-methylphenyl)benzamide has been elucidated through single-crystal X-ray diffraction studies. nih.govnih.gov These investigations provide a foundational understanding of the compound's electronic structure and conformation in the solid state.

In the molecular structure of this compound, the two benzene (B151609) rings are observed to be nearly coplanar, with a dihedral angle between them of approximately 3.48°. nih.govnih.gov This near-planarity is a significant feature of its structure. The chlorine atom at the meta-position of the benzoyl ring is situated in an anti position relative to the carbonyl (C=O) bond. nih.govnih.gov Meanwhile, the ortho-methyl group on the aniline (B41778) ring adopts a syn position with respect to the N-H bond. nih.govnih.gov

The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, which link adjacent molecules to form infinite chains extending along the b-axis. nih.govnih.gov The conformation of the C-NH-C(O)-C segment shows that the N-H and C=O bonds are in an anti orientation to each other. nih.gov This structural arrangement is in contrast to its isomer, 3-chloro-N-(3-methylphenyl)benzamide, where the dihedral angle between the aromatic rings is much larger at 77.4°. nih.govresearchgate.net

Experimental crystallographic data provides precise parameters for the molecule, which are essential for and serve as a basis for further computational modeling.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C₁₄H₁₂ClNO |

| Formula Weight | 245.70 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1699 (5) |

| b (Å) | 4.9171 (2) |

| c (Å) | 21.4778 (8) |

| β (°) | 90.339 (3) |

| Volume (ų) | 1179.63 (8) |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Measured Reflections | 22104 |

| Independent Reflections | 2411 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.036 |

| wR(F²) | 0.098 |

| Goodness-of-fit (S) | 1.04 |

Data sourced from Rodrigues et al. (2011). nih.gov

Molecular Modeling Approaches

Molecular modeling encompasses a suite of computational techniques used to simulate and predict the behavior of molecules. For compounds like this compound, these methods are instrumental in understanding potential biological activities by exploring interactions with macromolecular targets. While specific studies applying these models directly to this compound are not detailed in the available literature, the methodologies are widely used for the analysis of related benzamide (B126) derivatives. tandfonline.comnih.gov

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a series of related benzamide derivatives might include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. tandfonline.comresearchgate.net For instance, a five-point pharmacophore model (ADHRR) was successfully developed for a series of three-substituted benzamide derivatives to understand their inhibitory mechanism. tandfonline.com Such a model for this compound would map its methyl group as a hydrophobic feature, the amide group as a hydrogen bond donor/acceptor, and the two phenyl rings as aromatic features to hypothesize its potential binding modes.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor. researchgate.net This technique is crucial for understanding ligand-target interactions at a molecular level. Docking studies performed on various benzamide derivatives against targets like histone deacetylase (HDAC) or bacterial FtsZ protein have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for biological activity. tandfonline.comresearchgate.net A docking study of this compound into a relevant protein's active site would aim to identify specific amino acid residues that interact with the compound, clarifying its mechanism of action and providing a basis for designing more potent analogues.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are used to analyze the physical motions of atoms and molecules over time, providing insights into the conformational flexibility of a ligand and the stability of a ligand-receptor complex. researchgate.net For example, MD simulations have been used to confirm the stability of complexes between benzamide analogues and their target proteins. tandfonline.com An MD simulation of this compound, either alone in a solvent or docked into a protein's active site, would allow for the sampling of its conformational space and an assessment of the stability of key intermolecular interactions, such as the hydrogen bonds predicted by docking studies.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for optimizing lead structures.

Development of Predictive Models for Biological Interaction Profiles

QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined biological activities. For various classes of benzamides and N-aryl amides, 2D and 3D-QSAR models have been successfully developed to predict activities such as antimicrobial, anticancer, or enzyme inhibition. researchgate.netresearchgate.netnih.gov These models often identify key molecular properties (descriptors) that influence activity. For example, in a study of N-(substituted phenyl)-2-chloroacetamides, lipophilicity was found to be a key factor for antimicrobial activity. researchgate.net A 3D-QSAR study on aminophenyl benzamide derivatives identified hydrophobic character as being crucial for HDAC inhibitory activity. researchgate.net

For this compound, a QSAR model would be constructed as part of a series of analogous compounds. The model would use calculated descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict its biological activity profile. Such predictive models are instrumental in guiding the synthesis of new derivatives with potentially enhanced biological efficacy.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-chloro-N-(3-methylphenyl)benzamide |

| N-(substituted phenyl)-2-chloroacetamides |

Identification of Key Structural Descriptors for Activity

The biological activity of benzamide derivatives is intrinsically linked to their three-dimensional structure and the spatial arrangement of key chemical features. For this compound, computational studies, including crystallographic analysis, have elucidated several structural descriptors that are critical for its interactions with biological targets.

The crystal structure of this compound reveals important conformational details. In its solid state, the meta-chloro substituent on the benzoyl ring assumes an anti position relative to the carbonyl oxygen. Concurrently, the ortho-methyl group on the N-phenyl ring is oriented syn to the N-H bond. nih.govmdpi.com A significant feature of the molecule's conformation is the near co-planarity of the two aromatic rings, with a dihedral angle of approximately 3.48(5)°. nih.govmdpi.com This planarity is in contrast to other substituted benzanilides, such as 3-chloro-N-(3-methylphenyl)benzamide, where the dihedral angle between the rings is much larger at 77.4(1)°. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on broader classes of N-arylbenzamides and related carboxamides have highlighted the importance of steric, electronic, and hydrophobic parameters in determining their biological efficacy. nih.govnih.gov For instance, in studies of focal adhesion kinase (FAK) inhibitors with an N-methylbenzamide core, the substitution pattern on the aromatic rings was found to be critical. The analysis suggested that specific positions on the rings are sensitive to the bulk and electronic nature of the substituents, with non-steric, hydrogen-bond donor, and electropositive groups being favorable at certain locations to enhance binding affinity. nih.gov

While specific activity data for this compound is not detailed in the provided context, the structural descriptors identified through crystallographic and computational analysis serve as a foundational basis for predicting its interaction with biological macromolecules. The key descriptors are summarized in the table below.

| Structural Descriptor | Observation for this compound | Potential Implication for Activity |

| Dihedral Angle | Nearly co-planar aromatic rings (3.48°) nih.govmdpi.com | Defines the overall shape and accessibility for receptor binding. |

| Substituent Conformation | meta-Cl is anti to C=O; ortho-methyl is syn to N-H nih.govmdpi.com | Influences local electronic environment and steric interactions. |

| Hydrogen Bonding | Amide N-H (donor) and C=O (acceptor) nih.gov | Critical for forming specific interactions with receptor sites. |

| Electronic Properties | Electron-withdrawing chloro group and electron-donating methyl group | Modulates the electron density distribution across the molecule. |

These descriptors are fundamental for building pharmacophore models and guiding virtual screening campaigns to identify novel derivatives with potentially enhanced activities.

Virtual Screening Methodologies for Novel Benzamide Derivatives

Virtual screening has become an indispensable tool in drug discovery for identifying promising lead compounds from large chemical libraries. For benzamide derivatives, both ligand-based and structure-based virtual screening methodologies are employed to explore the vast chemical space and pinpoint novel molecules with desired biological activities. nih.gov

Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds to identify new molecules with similar properties. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

One of the primary LBVS techniques is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule's biological activity. For benzamide derivatives, a pharmacophore model can be constructed based on the key structural features of active compounds, such as this compound. This model would include features like the relative positions of the two aromatic rings, the hydrogen bond donor and acceptor of the amide linkage, and the locations of the chloro and methyl substituents. This pharmacophore model is then used as a 3D query to search large compound databases for molecules that match the defined spatial arrangement of features. nih.gov

Another LBVS approach is similarity searching , which identifies new compounds based on their structural similarity to a known active molecule. The similarity can be assessed based on 2D fingerprints (representing the presence or absence of various structural fragments) or 3D shape and electrostatic similarity. For instance, using this compound as a query molecule, a similarity search would retrieve other compounds from a database that share a similar benzanilide (B160483) core and substitution pattern.

Quantitative Structure-Activity Relationship (QSAR) models can also be used in a virtual screening context. A 3D-QSAR model, built from a series of related benzamide derivatives with known activities, can predict the biological activity of new, untested compounds. nih.gov By applying a validated QSAR model to a virtual library, compounds that are predicted to be highly active can be prioritized for synthesis and experimental testing.

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, structure-based virtual screening (SBVS) can be a powerful approach. The core of SBVS is molecular docking , a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.

In a typical SBVS workflow for discovering novel benzamide derivatives, a large library of compounds is docked into the binding site of the target protein. The binding poses of the molecules are then evaluated using a scoring function , which estimates the binding affinity. Compounds that receive favorable docking scores, indicating a high predicted binding affinity, are selected as potential hits. mdpi.com

For example, if the target of this compound were known and its crystal structure determined, a virtual screening campaign could be initiated. The known binding site would be defined, and a library of commercially available or virtually generated compounds would be docked into this site. The scoring function would assess how well each compound complements the shape and chemical environment of the binding pocket, taking into account interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

The success of a structure-based virtual screening campaign relies heavily on the quality of the protein structure and the accuracy of the docking algorithm and scoring function. Often, a hierarchical screening approach is employed, where a large database is first rapidly screened using a less computationally intensive method, followed by more rigorous docking and scoring of the initial hits. This multi-step process helps to efficiently identify the most promising candidates for further experimental validation. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of Chloro and Methyl Substituents on Benzamide (B126) Structure and Biological Activity

The chloro and methyl groups on the benzamide scaffold are not mere decorations; they are critical modulators of the molecule's properties and, consequently, its biological efficacy. The position of these substituents significantly influences the compound's three-dimensional structure and its interactions with biological targets.

In the specific case of 3-chloro-N-(2-methylphenyl)benzamide, the chlorine atom is located at the meta-position of the benzoyl ring, while the methyl group is at the ortho-position of the N-phenyl (aniline) ring. nih.govnih.gov X-ray crystallography studies reveal a specific conformation where the meta-chloro atom is positioned anti to the carbonyl (C=O) group of the amide linkage. nih.govnih.gov Simultaneously, the ortho-methyl group on the aniline (B41778) ring is oriented syn to the amide's N-H bond. nih.govnih.gov This arrangement results in a nearly flat molecule, with the two benzene (B151609) rings being almost coplanar, exhibiting a dihedral angle of just 3.48°. nih.govnih.gov

From a biological activity perspective, the presence of a chlorine atom on the benzoyl ring is often beneficial. Studies on various benzamide derivatives have shown that introducing a chlorine or fluorine atom can remarkably improve antifungal activity. nih.gov Generally, a chlorine substituent can modulate a molecule's activity in several ways, and its introduction into a biologically active molecule may substantially enhance its intrinsic potency. eurochlor.org For instance, the addition of a 5-chloro substituent to salicylic (B10762653) acid makes it ten times more active. eurochlor.org However, this effect is not universal and must be determined empirically for each compound series. eurochlor.org

The methyl group's position is also critical. In studies of benzamide-based inhibitors of the kinesin HSET, an analog with an ortho-methyl substituent on the N-phenyl ring (similar to the title compound) had a 70-fold reduction in potency compared to its para-substituted counterpart. nih.gov This suggests that for certain targets, the steric bulk of the ortho-methyl group may hinder optimal binding. Research on other benzamides has indicated that less steric hindrance on the aniline ring can lead to an increase in larvicidal activity. nih.gov

| Compound | Substituent Positions | Key Structural Feature | Impact on Activity |

|---|---|---|---|

| This compound | meta-Chloro, ortho-Methyl | Nearly coplanar rings (Dihedral angle: 3.48°) nih.govnih.gov | Ortho-methyl may reduce potency in some systems due to steric hindrance nih.gov |

| 3-chloro-N-(3-methylphenyl)benzamide | meta-Chloro, meta-Methyl | Highly twisted rings (Dihedral angle: 77.4°) researchgate.net | Conformational change impacts target interaction |

| Generic Benzamides | meta/para-Chloro | Increases lipophilicity and alters electronics | Often enhances antifungal activity nih.gov |

Role of the N-Phenyl Moiety and its Substitutions in Molecular Recognition

The N-phenyl benzamide core is a well-established pharmacophore found in numerous biologically active compounds, including approved kinase inhibitor drugs like imatinib (B729) and nilotinib. nih.gov This moiety is often essential for activity. For example, in a study of antiviral compounds, the N-phenyl benzamide structure was found to be crucial for activity against Coxsackievirus A9, as simple amine analogs were inactive. nih.gov

Substitutions on the N-phenyl ring play a pivotal role in tuning the molecule's interaction with its target. The nature and position of these substituents can dictate binding affinity and specificity.

Steric Effects : As noted previously, the position of substituents like a methyl group (ortho, meta, or para) can create or remove steric clashes with the target protein, directly impacting potency. nih.govnih.gov In some cases, substitutions at the para-position of the aniline ring have been found to be unfavorable for improving fungicidal activity. mdpi.com

Electronic Effects : The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the N-phenyl ring modifies the electronic landscape of the molecule. acs.org In the design of multifunctional agents for Alzheimer's disease, various EWGs and EDGs were systematically placed on the phenyl ring to establish a clear structure-activity relationship. acs.org

Positional Importance : In the development of imidazole-based N-phenylbenzamide anticancer agents, substitutions at both ortho and para positions with electron-donating methyl and methoxy (B1213986) groups led to an enhancement in activity. nih.gov This highlights that the optimal substitution pattern is highly dependent on the specific biological target.

The N-phenyl moiety and its substituents are therefore a key module for molecular recognition, influencing how the molecule fits and interacts with its biological partner.

Influence of Conformational Flexibility on Target Binding

A molecule's biological activity is governed not just by its static structure but also by its dynamic behavior, or conformational flexibility. Proteins themselves are not rigid structures; they are inherently flexible and can change shape upon ligand binding in a process often called "induced fit". nih.gov The ability of a ligand like this compound to adopt a specific conformation that is complementary to the target's binding site is crucial for its function.

The stark difference in the dihedral angles between this compound (3.48°) and its 3-methyl isomer (77.4°) is a powerful illustration of how a minor chemical change can lead to a major conformational shift. nih.govnih.govresearchgate.net This pre-existing conformational preference will determine which biological targets the molecule can effectively bind to. A molecule that is too rigid may not be able to adapt to the binding site, while one that is too flexible may pay too high an energetic price to adopt the correct binding conformation.

This principle is evident in derivatization studies. When an amide hydrogen bond donor on a benzamide-based inhibitor was masked by methylation, the activity was reduced by 700-fold. nih.gov This dramatic loss of potency could be due to the loss of a critical hydrogen bond, but it could also stem from a detrimental effect on the ligand's preferred conformation, preventing it from adopting the necessary shape for binding. nih.gov This concept, termed "adaptive recognition," where a ligand's disordered regions become defined upon binding, is a key aspect of molecular interaction. japtamers.co.uk Understanding the conformational repertoire of a molecule is therefore essential for predicting its biological activity.

Derivatization Studies to Elucidate Pharmacophoric Features

Derivatization, the process of synthetically modifying a lead compound, is a cornerstone of medicinal chemistry used to map out a molecule's pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Numerous studies on N-substituted benzamides utilize this strategy. By creating a series of related compounds and testing their activity, researchers can deduce the importance of different parts of the molecule.

Scaffold Modification : In one study, 17 novel benzamide derivatives were synthesized by attaching a triazole moiety to explore their antifungal properties. nih.gov This helped identify the core benzamide structure as a promising starting point for new antifungal agents.

Systematic Substitution : To develop new anticancer agents, a series of imidazole-based N-phenylbenzamide derivatives were created using a one-pot, three-component reaction. nih.gov Testing this library of compounds revealed that derivatives with methyl and methoxy groups at specific positions had the highest activity. nih.gov

Bioisosteric Replacement : Researchers have synthesized derivatives where the benzamide group is replaced by a bioisostere, such as a 1,2,4-oxadiazole (B8745197) ring, to explore different chemical spaces while retaining key interaction features. mdpi.com

Amide Bond Reversal : In an effort to understand the importance of the amide linker, a derivative was synthesized where the amide bond connectivity was reversed (-C(O)NH- to -NHC(O)-). This change was tolerated, although it led to a six-fold drop in potency, indicating the importance of the original orientation. nih.gov

These derivatization studies provide a wealth of information, helping to build a detailed map of which functional groups and structural features are critical for a molecule's interaction with its target.

| Study Focus | Modification Strategy | Key Finding | Reference |

|---|---|---|---|

| Antifungal Agents | Addition of a triazole moiety to the benzamide core | Identified the N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide scaffold as a potent antifungal lead. | nih.gov |

| Anticancer Agents | Three-component reaction to build imidazole-based N-phenylbenzamides | Found that ortho and para substituents on the N-phenyl ring enhanced cytotoxic activity. | nih.gov |

| HSET Inhibitors | Reversing amide bond connectivity | The reversed amide was tolerated but less potent, highlighting the importance of the original linker geometry. | nih.gov |

| Fungicides | Splicing with substituted anilines and oxidation | Determined that an ethylsulfonyl group increased activity, while para-substitution on the aniline was detrimental. | mdpi.com |

Design Principles for Enhancing Specificity and Potency of N-Substituted Benzamides

From the extensive SAR and SMR studies on benzamides, several key design principles have emerged for creating new analogs with improved potency and specificity.

Strategic Halogenation : The inclusion of a chlorine or fluorine atom on the benzoyl ring is a recurring strategy that often enhances biological activity, particularly in antifungal agents. nih.gov The position (meta or para) is crucial and must be optimized for the specific target.

Control of Steric Bulk : The size and position of substituents on the N-phenyl ring are critical. For some targets, minimizing steric bulk around the aniline ring can increase potency by allowing for a better fit in the binding pocket. nih.gov For others, specific bulky groups at defined positions may be required for optimal interaction. nih.gov

Hydrogen Bond Management : The amide linker provides a key hydrogen bond donor (N-H) and acceptor (C=O). Protecting or modifying these, for example by N-methylation, can have a profound impact, often drastically reducing potency and thus highlighting their importance in target binding. nih.gov

Conformational Tuning : The substitution pattern on the aromatic rings directly controls the molecule's preferred conformation (e.g., the dihedral angle between the rings). Designing molecules that are pre-organized to adopt the bioactive conformation can lead to higher potency.

Molecular Hybridization : A modern design approach involves combining known pharmacophores from different active molecules into a single hybrid compound. acs.org This "multi-target-directed ligand" (MTDL) strategy aims to create agents that can interact with multiple biological targets, which can be beneficial for complex diseases. acs.org

Modulation of Electronics : The use of electron-donating or electron-withdrawing groups on the aromatic rings can fine-tune the molecule's electronic properties, influencing its binding affinity and reactivity. acs.org For instance, introducing an ethylsulfonyl group was shown to be beneficial for fungicidal activity. mdpi.com

By applying these principles, medicinal chemists can more rationally design the next generation of N-substituted benzamides, moving beyond trial-and-error and toward a more predictable, structure-based approach to drug discovery.

Future Research Directions and Unexplored Avenues

Exploration of Novel Biological Targets for N-Substituted Benzamides

The versatility of the N-substituted benzamide (B126) scaffold allows it to interact with a wide array of biological targets, a characteristic that continues to drive the exploration for new therapeutic applications. Initial research has identified targets such as histone deacetylases (HDACs), which are crucial in epigenetic regulation and cancer therapy. nih.govrsc.orgnih.gov The development of N-substituted benzamide derivatives as HDAC inhibitors, such as Entinostat (MS-275), has paved the way for investigating their efficacy against various cancers. nih.govresearchgate.net

Beyond oncology, research has shown that benzamide derivatives can be designed to target key enzymes implicated in neurodegenerative diseases like Alzheimer's. These include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1). nih.gov Furthermore, benzamide-hydroxypyridinone hybrids have been developed as potent inhibitors of monoamine oxidase B (MAO-B), another significant target in neurodegeneration. researchgate.netacs.org

The scope of potential targets also extends to:

Antifungal agents: Sec14p, a critical lipid transfer protein in fungi, has been identified as the sole essential target for certain antifungal benzamide and picolinamide (B142947) compounds, opening new avenues for combating invasive fungal infections. researchgate.net

Metabolic diseases: Glucokinase (GK) has emerged as a target for antidiabetic benzamide derivatives, which act as activators to help regulate blood glucose levels. researchgate.netresearchgate.net

Immunotherapy: The immune checkpoint protein, programmed cell death-ligand 1 (PD-L1), is a target for newly designed benzamide derivatives, aiming to harness the immune system to fight cancer. youtube.com

Signaling pathways: The Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, and various Rho-associated protein kinase (ROCK) enzymes are targets for benzamide-based inhibitors, with implications for cancer and other diseases. nih.govnih.gov

Tumor imaging: Sigma receptors (σ1 and σ2), which are overexpressed in some tumors, are targeted by fluorinated benzamide derivatives for positron emission tomography (PET) imaging. nih.gov

Future work will likely involve screening diverse benzamide libraries against a wider range of protein families to uncover novel structure-activity relationships and identify first-in-class inhibitors for previously "undruggable" targets.

Integration of Advanced Synthetic Methodologies for Complex Analogues

While traditional amide bond formation via the coupling of carboxylic acids and amines remains a staple, the synthesis of increasingly complex and diverse benzamide analogues demands more advanced and efficient methodologies. researchgate.netnanobioletters.com The development of novel synthetic strategies is crucial for accessing new chemical space and creating molecules with improved properties.

Recent advancements include:

Photoredox Catalysis: This strategy uses visible light to mediate radical reactions under mild conditions, providing a sustainable alternative to traditional condensation reactions. nih.gov It has been successfully employed for the C–N coupling of amides with alcohols and for the synthesis of amides from tertiary amines and carboxylic acids through C–N bond cleavage. nih.govacs.org This method is advantageous as it can utilize a broad range of starting materials, including simple alkanes and arenes. nih.gov

C-H Activation: Direct functionalization of C-H bonds is a powerful, atom-economical strategy for modifying core scaffolds without the need for pre-functionalized substrates. Palladium-catalyzed ortho-C–H arylation and acetoxylation have been used to synthesize derivatives of complex benzamides like niclosamide. rawdatalibrary.netacs.org Enzymatic C-H activation, using directed evolution of heme proteins, has enabled the highly enantioselective intermolecular amidation of benzylic C-H bonds, a transformation not yet achieved with small-molecule catalysts. nih.gov

Flow Chemistry: Continuous flow processing offers significant advantages in terms of safety, scalability, and reaction control. It has been used for the photochemical synthesis of benzotriazin-4(3H)-ones from benzamide precursors in minutes, highlighting its potential for rapid library synthesis and industrial production. nih.govacs.org A continuous-flow method for synthesizing N-carbamothioylbenzamides has also been developed, demonstrating its versatility. rsc.org

Future synthetic endeavors will likely focus on combining these techniques, for example, using photoredox catalysis within flow reactors or developing novel biocatalysts for a wider range of C-H functionalization reactions on the benzamide scaffold.

Application of Artificial Intelligence and Machine Learning in Benzamide Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. arxiv.org For benzamide derivatives, these computational tools are being applied to predict biological activity, optimize properties, and generate novel chemical entities.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as support vector regression (SVR) and random forest (RF), are used to build robust QSAR models. nih.govfrontiersin.org These models establish mathematical relationships between the structural features of benzamide molecules and their biological activities. For instance, a multi-objective workflow combining 4D-QSAR with ML was used to simultaneously model the inhibitory activity and toxicity of benzamide derivatives against Rho kinase, leading to the design of 139 novel compounds with predicted improved profiles. nih.govfrontiersin.org

De Novo Drug Design: Deep generative models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), are trained on large databases of known molecules to learn the underlying rules of chemical structure. peng-lab.orgresearchgate.netresearchgate.net These models can then generate entirely new molecules, such as novel benzamide derivatives, that are predicted to have specific, desirable properties. acs.orgnih.govresearchgate.net This approach allows for the exploration of vast regions of chemical space that are inaccessible through traditional library synthesis.

The future of benzamide discovery will see a deeper integration of these AI tools. Generative models will not only propose novel scaffolds but will do so while optimizing for multiple properties simultaneously (e.g., potency, selectivity, and low toxicity), significantly streamlining the path from initial hit to clinical candidate. nih.govnih.gov

Development of Benzamide-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes, identifying drug targets, and validating mechanisms of action. The benzamide scaffold provides a stable and versatile platform for the design of such probes.

Notable examples of benzamide-based probes include:

Photoaffinity Probes: These probes are designed to form a covalent bond with their target protein upon irradiation with UV light. A series of photoreactive benzamide probes for HDAC1 and HDAC2 were synthesized containing azide (B81097) groups for photocrosslinking and an alkyne "handle" for attaching reporter tags via click chemistry. researchgate.net These probes have been used to map the binding site of HDAC2 through proteomics experiments. researchgate.net

Metabolic Probes: A clickable photoaffinity probe based on benzamide adenine (B156593) dinucleotide (BAD), an NAD+ analog, was developed to analyze the NAD interactome, identifying both known and previously unknown NAD/NADH binding proteins. nih.gov

Imaging Agents: Benzamide derivatives have been labeled with radioisotopes, such as Fluorine-18, to create PET radioligands. These probes are used for the non-invasive imaging of targets like sigma receptors, which are overexpressed in certain prostate tumors. nih.gov

Future research will focus on creating more sophisticated probes. This includes developing "turn-on" fluorescent probes that only become visible upon binding to their specific target, allowing for real-time imaging in living cells with higher signal-to-noise ratios. researchgate.net The creation of new benzamide probes will be critical for target identification and for understanding the complex biology of the systems they modulate.

Table 1: Examples of Benzamide-Based Chemical Probes

| Probe Type | Scaffold/Derivative | Target(s) | Application | Citation(s) |

|---|---|---|---|---|

| Photoreactive Probe | Diazide-containing benzamides | HDAC1, HDAC2 | Mapping enzyme binding sites via photocrosslinking and proteomics | researchgate.net |

| Metabolic Probe | Benzamide Adenine Dinucleotide (BAD) with diazirine and alkyne | NAD/NADH binding proteins | Identifying NAD interactome in cell lysates | nih.gov |

| PET Imaging Agent | ω-Fluoroalkylether derivatized benzamides ([18F]-labeled) | σ1 and σ2 receptors | In vivo imaging of prostate tumors | nih.gov |

Understanding Resistance Mechanisms and Off-Target Interactions in Research Models

A major challenge in drug development is the emergence of drug resistance and the potential for off-target effects. Understanding these phenomena at a molecular level is crucial for designing more durable and safer therapies.

Mechanisms of Resistance: Acquired resistance often involves the upregulation of drug efflux pumps. A novel benzamide derivative, VKNG-2, was shown to reverse multidrug resistance in colon cancer cells by directly inhibiting the function of the ABCG2 transporter, thereby restoring the efficacy of chemotherapeutic drugs. nih.gov In other cases, resistance can arise from mutations in the target protein. For instance, in studies of antifungal benzamides targeting Sec14p, a functional variomics screen successfully identified specific amino acid residues in the binding pocket that conferred resistance. researchgate.net Another benzamide derivative was found to be effective against a medulloblastoma cell line that had developed resistance to the Smoothened antagonist GDC-0449, suggesting it may overcome certain resistance mechanisms. nih.gov

Off-Target Interactions: The biological effect of a compound is the sum of its on-target and off-target activities. Off-target effects can lead to unexpected toxicity or, in some cases, beneficial polypharmacology. researchgate.net Structural analysis of benzamides and nicotinamides as radiosensitizers revealed that N-substituted analogs induce apoptosis via radiolysis and DNA damage, whereas non-N-substituted analogs primarily affect tumor blood perfusion, indicating that simple structural changes can dramatically shift the mechanism of action and off-target profile. nih.gov For kinase inhibitors, off-target effects can also arise from "retroactivity," where inhibiting a downstream kinase can perturb upstream components in a parallel pathway, an important consideration for benzamide-based kinase inhibitors. nih.gov

Future research must incorporate early and comprehensive off-target profiling and resistance mechanism studies. This includes screening benzamide candidates against panels of transporters and kinases and using CRISPR-based genetic screens to proactively identify potential resistance mutations.

Multi-Targeting Strategies with Benzamide Scaffolds

Complex multifactorial diseases like cancer and Alzheimer's often require hitting multiple biological targets simultaneously for effective treatment. researchgate.net The benzamide scaffold, with its synthetic tractability, is an ideal starting point for designing multi-target-directed ligands (MTDLs).

Successful strategies using the benzamide scaffold include:

Dual-Target Inhibitors for Alzheimer's Disease: Researchers have designed and synthesized novel benzamide derivatives that act as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathology of Alzheimer's. nih.gov

Multifunctional Agents for Neurodegeneration: A class of benzamide-hydroxypyridinone hybrids was developed to possess two distinct functions: inhibition of monoamine oxidase B (MAO-B) and chelation of excess iron, both of which are implicated in the oxidative stress observed in Alzheimer's disease. researchgate.netacs.org

Combined Anticancer and Antimicrobial Activity: By incorporating a sulfonamide moiety, benzamide derivatives have been created that inhibit both human carbonic anhydrase (hCA) isoforms (implicated in cancer) and acetylcholinesterase (AChE). nih.gov

The rational design of MTDLs is a growing field. Future work will leverage computational models and AI to predict which combinations of targets are most synergistic and to design single benzamide-based molecules capable of modulating these targets with the desired activity profile.

Table 2: Examples of Multi-Targeting Strategies with Benzamide Scaffolds

| Benzamide Scaffold/Hybrid | Target 1 | Target 2 | Therapeutic Area | Citation(s) |

|---|---|---|---|---|

| Substituted Benzamides | Acetylcholinesterase (AChE) | β-Secretase (BACE1) | Alzheimer's Disease | nih.gov |

| Benzamide-Hydroxypyridinone Hybrids | Monoamine Oxidase B (MAO-B) | Iron (Fe³⁺) Chelation | Alzheimer's Disease | researchgate.netacs.org |

| Benzenesulfonamide-Benzamide Hybrids | Carbonic Anhydrase (hCA I, II) | Acetylcholinesterase (AChE) | Cancer, Glaucoma, Alzheimer's Disease | nih.gov |

| Benzamide Derivatives | Programmed Cell Death-1 (PD-1)/PD-L1 Interaction | (Designed as single target, but concept is key for multi-target immuno-oncology) | Cancer | youtube.com |

Q & A

Basic: What are the standard synthetic routes for 3-chloro-N-(2-methylphenyl)benzamide?

Answer:

The synthesis typically involves coupling 3-chlorobenzoic acid with 2-methylaniline via amide bond formation. A common method uses thionyl chloride (SOCl₂) to activate the carboxylic acid, forming the corresponding acyl chloride intermediate. This intermediate is then reacted with 2-methylaniline in a polar aprotic solvent (e.g., acetonitrile) under reflux. Post-reaction, slow evaporation of the solvent yields crystalline products . Purification methods like recrystallization (e.g., using ethanol) are critical to isolate high-purity material. Researchers should optimize stoichiometry, reaction time (3–6 hours), and temperature (60–80°C) to improve yields (>70%) .

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural characterization employs spectroscopic and crystallographic techniques:

- Spectroscopy : IR confirms amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹). NMR (¹H/¹³C) identifies aromatic proton environments and methyl group signals (δ ~2.3 ppm for CH₃) .

- X-ray crystallography : The compound crystallizes in orthorhombic systems (space group Pbcn) with unit cell parameters a = 9.403 Å, b = 10.096 Å, c = 25.990 Å. Key structural features include near-planar amide moieties (r.m.s. deviation <0.02 Å) and dihedral angles between aromatic rings (3.48°), stabilized by N–H⋯O hydrogen bonds (2.06 Å) forming infinite chains along the b-axis .

Advanced: How do intermolecular interactions influence the crystal packing of this compound?

Answer:

Crystal packing is governed by weak non-covalent interactions:

- Hydrogen bonding : N–H⋯O bonds (2.06 Å) create C(7) chains along [010], while C–H⋯O contacts (2.50 Å) contribute to layer stacking .

- Halogen interactions : The absence of short Cl⋯Cl contacts (>3.9 Å) contrasts with related benzamides, suggesting steric hindrance from the methyl group reduces halogen bonding efficiency .

- Impact on properties : These interactions dictate melting points (~399 K) and solubility. Computational modeling (DFT) can predict packing motifs by analyzing electron density maps and Hirshfeld surfaces .

Advanced: How can researchers resolve contradictions in crystallographic data for structurally similar analogs?

Answer:

Contradictions in parameters like dihedral angles (e.g., 3.48° vs. 77.4° in meta-substituted analogs) arise from substituent effects and polymorphism. Methodologies include:

- Comparative analysis : Use SHELXL for refinement to assess torsional angles and hydrogen-bond geometry .

- Polymorph screening : Vary crystallization solvents (e.g., ethanol vs. DCM) to isolate different forms.

- Computational validation : Employ density functional theory (DFT) to model conformational energies and compare with experimental data .

Advanced: What methodologies assess the bioactivity of this compound derivatives?

Answer:

- Kinase inhibition assays : Use fluorescence polarization to measure IC₅₀ values against targets like EGFR or VEGFR .

- Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare with controls.